molecular formula C9H14O2 B13060957 3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one

3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one

Cat. No.: B13060957
M. Wt: 154.21 g/mol
InChI Key: QSJCYHVCPPQOEF-SNAWJCMRSA-N
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Description

3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of an ethoxy group, a methylcyclopropyl group, and a prop-2-en-1-one moiety. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylcyclopropyl ketone with ethyl vinyl ether in the presence of a base, such as sodium hydride, to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one is unique due to the presence of the methylcyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(E)-3-ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-3-11-5-4-9(10)8-6-7(8)2/h4-5,7-8H,3,6H2,1-2H3/b5-4+

InChI Key

QSJCYHVCPPQOEF-SNAWJCMRSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1CC1C

Canonical SMILES

CCOC=CC(=O)C1CC1C

Origin of Product

United States

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